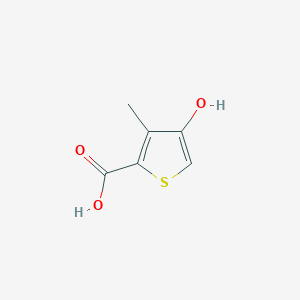2-Thiophenecarboxylicacid, 4-hydroxy-3-methyl-
CAS No.: 728032-42-6
Cat. No.: VC18696924
Molecular Formula: C6H6O3S
Molecular Weight: 158.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 728032-42-6 |
|---|---|
| Molecular Formula | C6H6O3S |
| Molecular Weight | 158.18 g/mol |
| IUPAC Name | 4-hydroxy-3-methylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H6O3S/c1-3-4(7)2-10-5(3)6(8)9/h2,7H,1H3,(H,8,9) |
| Standard InChI Key | UAJOSISMPJVZDL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=C1O)C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The thiophene ring, a five-membered aromatic system containing one sulfur atom, serves as the scaffold for this compound. Key substituents include:
-
A carboxylic acid group (-COOH) at the 2-position, which introduces acidity and hydrogen-bonding capacity.
-
A hydroxyl group (-OH) at the 4-position, enhancing polarity and reactivity.
-
A methyl group (-CH) at the 3-position, contributing to steric effects and lipophilicity .
The spatial arrangement of these groups is critical to the compound’s electronic properties. The SMILES notation and InChIKey UAJOSISMPJVZDL-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .
Synthesis and Manufacturing Routes
Palladium-Catalyzed Carbonylation
Source describes palladium-catalyzed carbonylation under CO pressure as a method to install carboxylic acid groups on halogenated thiophenes. Applied to 4-bromo-3-methylthiophene, this strategy could yield the target compound after subsequent hydroxylation. Challenges include regioselectivity and catalyst poisoning by sulfur-containing intermediates.
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by:
-
Acidic Protons: The carboxylic acid (pKa ~2-3) and phenolic hydroxyl (pKa ~10) groups render it susceptible to pH-dependent degradation.
-
Thermal Sensitivity: Thiophene derivatives generally decompose above 200°C, though exact data for this compound are unavailable .
Solubility and Partitioning
Predicted solubility in water is low (<1 g/L at 25°C) due to the hydrophobic thiophene core and methyl group. It is more soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol . The calculated logP (octanol-water partition coefficient) of ~1.2 suggests moderate lipophilicity, favoring membrane permeability in biological systems .
Challenges in Synthesis and Scale-Up
Functional Group Compatibility
Introducing the hydroxyl group adjacent to the methyl substituent poses regiochemical challenges. Competing reactions during electrophilic substitution (e.g., sulfonation or over-halogenation) necessitate precise temperature and catalyst control .
Yield Optimization
The Grignard method described in achieves ~70% yield for related compounds but requires stoichiometric alkyl halides, increasing costs and waste. Transitioning to catalytic systems or flow chemistry could enhance sustainability.
Future Research Directions
Catalytic Hydroxylation
Developing transition metal catalysts (e.g., Ru or Fe complexes) for direct C-H hydroxylation of 3-methyl-2-thiophenecarboxylic acid could streamline synthesis. Preliminary work on benzoic acid derivatives suggests feasibility .
Computational Modeling
Density functional theory (DFT) studies could predict reaction pathways for hydroxylation and optimize conditions to minimize byproducts. Molecular docking may elucidate biological targets for drug discovery.
Environmental Impact Assessments
As agrochemical intermediates often persist in ecosystems, biodegradation studies and ecotoxicological profiling are essential to ensure regulatory compliance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume